

Biological role of (S)-propane-1,2-diol in human metabolism

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Compound of Interest

Compound Name: (S)-propane-1,2-diol

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An In-depth Technical Guide on the Biological Role of **(S)-propane-1,2-diol** in Human Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-propane-1,2-diol, the (S)-enantiomer of propylene glycol, is a compound of increasing interest in human metabolism, primarily due to its presence in various pharmaceutical formulations, food products, and as a metabolite of certain xenobiotics. While racemic propylene glycol has been studied extensively, particularly in the context of toxicology, the specific biological role and metabolic fate of the (S)-enantiomer are less well-documented. This technical guide provides a comprehensive overview of the metabolism of **(S)-propane-1,2-diol** in humans, its conversion to the endogenous metabolite L-lactate, and the subsequent physiological and signaling implications.

Metabolic Pathway of (S)-propane-1,2-diol

The primary route of **(S)-propane-1,2-diol** metabolism in humans occurs in the liver through a two-step enzymatic oxidation process. This pathway is analogous to the metabolism of ethanol and other short-chain alcohols.

- **Oxidation to L-Lactaldehyde:** **(S)-propane-1,2-diol** is first oxidized to L-lactaldehyde. This reaction is catalyzed by NAD⁺-dependent alcohol dehydrogenases (ADHs). While multiple

ADH isozymes exist in humans, the specific isozymes with the highest affinity and catalytic efficiency for **(S)-propane-1,2-diol** are not definitively established in the literature. However, the stereospecificity of ADHs is a known phenomenon, suggesting that certain isozymes will preferentially metabolize the (S)-enantiomer.[1][2][3]

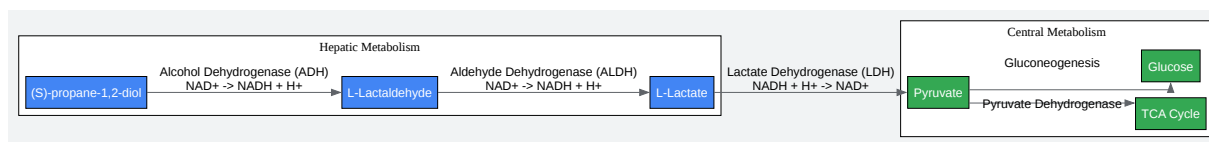
- **Oxidation to L-Lactate:** The intermediate, L-lactaldehyde, is then rapidly oxidized to L-lactate by NAD⁺-dependent aldehyde dehydrogenases (ALDHs). Similar to ADHs, the human ALDH superfamily consists of numerous isozymes with varying substrate specificities.[4][5][6][7][8] The conversion of L-lactaldehyde to L-lactate is a critical step, as it transforms a xenobiotic metabolite into an endogenous molecule central to energy metabolism.

Metabolic Fate of L-Lactate

Once formed, L-lactate enters the body's natural lactate pool and is utilized in several key metabolic processes:

- **Energy Production:** L-lactate can be converted back to pyruvate by lactate dehydrogenase (LDH) and then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water, generating ATP.
- **Gluconeogenesis:** In the liver, L-lactate is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This is a crucial pathway for maintaining blood glucose homeostasis.
- **Lactate Shuttle:** L-lactate can be transported between different tissues and cell types to be used as an energy source. For example, lactate produced in glycolytic tissues can be taken up and oxidized by oxidative tissues like the heart and brain.[9]

Metabolic Pathway Diagram



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Metabolic pathway of **(S)-propane-1,2-diol** to L-lactate and its entry into central metabolism.

Pharmacokinetics

While specific pharmacokinetic data for **(S)-propane-1,2-diol** in humans are limited, studies on racemic propylene glycol provide valuable insights.

Parameter	Value (for racemic propylene glycol)	Reference
Absorption	Rapidly absorbed after oral administration	[10][11]
Time to Peak Plasma Concentration (Tmax)	Within 1 hour	[10][11]
Terminal Elimination Half-life (t1/2)	Approximately 4 hours	[10][11]
Apparent Volume of Distribution (Vd)	Approximately 0.5 L/kg (approximating total body water)	[10][11]
Apparent Total Body Clearance	Approximately 0.1 L/kg/h (may be concentration-dependent)	[10]

It is important to note that the pharmacokinetics may be stereoselective, and further research is needed to determine the specific parameters for the (S)-enantiomer.

Signaling Role of L-Lactate

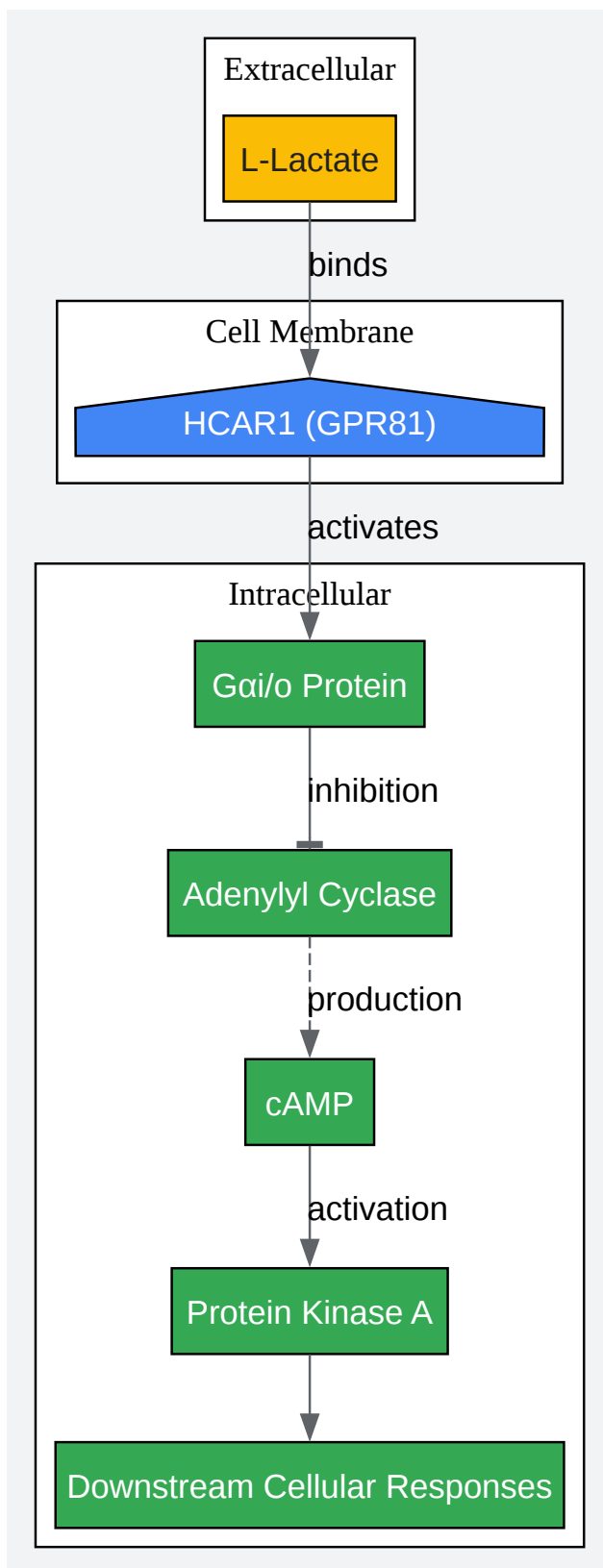
Beyond its role in energy metabolism, L-lactate is now recognized as a signaling molecule, or "lactormone," that can exert its effects through receptor-mediated pathways. The primary receptor for L-lactate is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

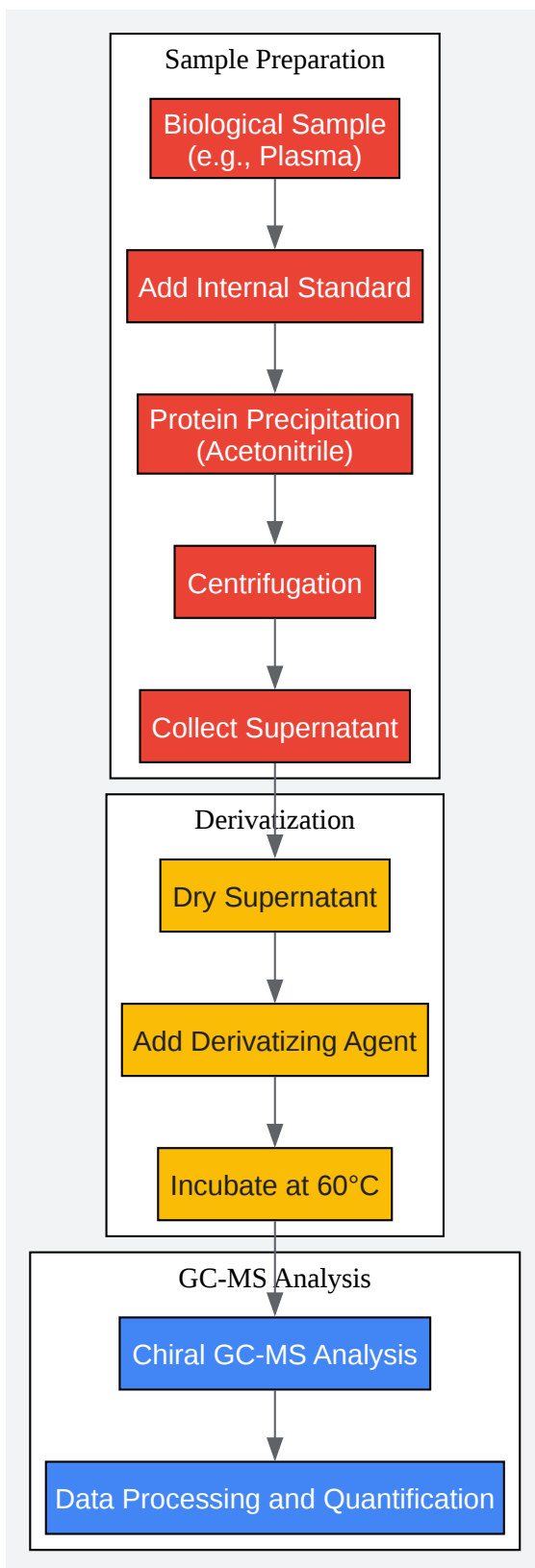
HCAR1/GPR81 Signaling Pathway

Activation of HCAR1 by L-lactate initiates a signaling cascade that can have diverse physiological effects:

- **Receptor Activation:** L-lactate binds to HCAR1 on the cell surface.
- **Gai/o Signaling:** HCAR1 is coupled to inhibitory G proteins (Gai/o).
- **Inhibition of Adenylyl Cyclase:** Activation of Gai/o leads to the inhibition of adenylyl cyclase.
- **Reduction of cAMP:** The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- **Downstream Effects:** The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including regulation of gene expression and metabolic processes.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[15\]](#)

HCAR1/GPR81 Signaling Pathway Diagram





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